2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide
Description
The compound 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide (hereafter referred to as Compound A) is a quinazolinone derivative characterized by:
- A 4-chlorophenyl group at position 3 of the quinazolinone core.
- A sulfanyl (-S-) linkage at position 2, connected to an acetohydrazide moiety.
This structure is synthesized via hydrazinolysis of the corresponding ethyl ester precursor (e.g., ethyl 2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetate) using excess hydrazine hydrate under reflux conditions .
Properties
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanylacetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-10-5-7-11(8-6-10)21-15(23)12-3-1-2-4-13(12)19-16(21)24-9-14(22)20-18/h1-8H,9,18H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMHPDRILXQERM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NN)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Quinazolin-4(3H)-one Core
The quinazolinone scaffold is typically synthesized via Niementowski’s reaction or cyclization of anthranilic acid derivatives . For 3-(4-chlorophenyl) substitution:
Method A: Niementowski’s Reaction
Introduction of Sulfanyl Group
The sulfanyl moiety is introduced via alkylation or nucleophilic substitution.
Alkylation of Thione Intermediate
- Reactants : Quinazolin-4(3H)-one-2-thione and ethyl chloroacetate.
- Base : K₂CO₃ or NaOH.
- Catalyst : KI (10 mol%).
- Conditions :
- Product : Ethyl 2-{[3-(4-chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetate (3a–e ).
Table 1: Alkylation Conditions and Yields
| Method | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|---|
| Conventional | Acetone | K₂CO₃ | 80 | 10 | 63 | |
| Microwave-assisted | DMF | TBAB* | 120 | 0.2 | 85 |
*TBAB = Tetrabutylammonium benzoate
Hydrazinolysis to Acetohydrazide
The ester is converted to the hydrazide using hydrazine hydrate.
Procedure:
- Reactants : Ethyl sulfanylacetate derivative (3a–e ) and hydrazine hydrate (excess).
- Conditions :
- Product : 2-{[3-(4-Chlorophenyl)-4-oxoquinazolin-2-yl]sulfanyl}acetohydrazide (5 , 16 ).
Table 2: Hydrazinolysis Optimization
| Solvent | Hydrazine (equiv) | Temp (°C) | Time (h) | Yield (%) | Source |
|---|---|---|---|---|---|
| Ethanol | 2.5 | 80 | 5 | 73 | |
| Methanol | 3.0 | 70 | 3 | 68 |
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times.
Critical Analysis of Methodologies
Challenges and Optimization
- Thione Stability : Requires anhydrous conditions to prevent oxidation.
- Hydrazine Handling : Excess hydrazine improves conversion but necessitates careful quenching.
- Scalability : MW methods are lab-efficient but require specialized equipment.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can occur at the carbonyl group of the quinazolinone core, potentially converting it to a hydroxyl group. Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group. Reagents like sodium methoxide or potassium tert-butoxide can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives of the quinazolinone core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its therapeutic potential. Its quinazolinone core is known to exhibit a range of pharmacological activities, including anti-inflammatory, analgesic, and antitumor properties.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics of the quinazolinone structure.
Mechanism of Action
The mechanism of action of 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide involves its interaction with various molecular targets. The compound can inhibit enzymes or receptors involved in critical biological pathways. For example, it may inhibit tyrosine kinases, which are enzymes that play a key role in cell signaling and cancer progression. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications on the Hydrazide Moiety
Table 1: Derivatives with Modified Hydrazide Substituents
Key Insights :
Modifications on the Quinazolinone Core
Table 2: Derivatives with Altered Quinazolinone Substituents
Key Insights :
Heterocyclic Extensions and Rigid Scaffolds
Table 3: Complex Heterocyclic Derivatives
Biological Activity
2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a quinazoline core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 452.08 g/mol |
| LogP | 4.21 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 6 |
| Polar Surface Area | 47.61 Ų |
Antitumor Activity
Recent studies indicate that derivatives of quinazoline compounds exhibit notable antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and proliferation.
- Mechanism of Action : The compound may inhibit the activity of specific kinases associated with cancer progression, such as BRAF and EGFR, leading to reduced cell proliferation and increased apoptosis in malignant cells .
- Case Study : In vitro studies demonstrated that a related compound significantly inhibited the growth of breast cancer cells, with IC50 values in the micromolar range .
Antimicrobial Activity
Quinazoline derivatives have also been evaluated for their antimicrobial properties. The sulfhydryl group in this compound enhances its interaction with microbial enzymes.
- Antibacterial Effects : Preliminary data suggest that the compound exhibits moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis .
- Case Study : A study reported that a structurally similar compound displayed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent .
Anti-inflammatory Effects
Quinazoline derivatives are recognized for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines.
Q & A
Basic Questions
Q. What synthetic routes are recommended for synthesizing 2-{[3-(4-Chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves condensation of 4-chlorobenzaldehyde derivatives with thioacetate intermediates, followed by hydrazide functionalization. For example, 3-(4-chlorophenyl)-4-oxoquinazoline scaffolds can be synthesized via cyclization reactions using methyl thioacetate and subsequent hydrogenation with hydrazine hydrate . Optimization includes adjusting reaction temperature (70–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst use (e.g., piperidine for cyclization). Yield improvements (>75%) are achievable via slow reagent addition and inert atmosphere maintenance.
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for analogous quinazolinone derivatives .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; carbonyl groups at δ 165–170 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 386.05 for [M+H]⁺) and fragmentation patterns.
- FT-IR : Confirms functional groups (e.g., C=O stretches at ~1680 cm⁻¹, N-H bends at ~3300 cm⁻¹).
Advanced Research Questions
Q. How can experimental designs assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 25–60°C for 24–72 hours. Monitor degradation via HPLC/UV-Vis at λ_max ≈ 270 nm .
- Kinetic analysis : Calculate degradation rate constants (k) using first-order kinetics. Activation energy (Ea) is derived via Arrhenius plots.
- Degradation product identification : Use LC-MS/MS to detect hydrolytic byproducts (e.g., hydrazine cleavage or quinazolinone ring oxidation).
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for antimicrobial activity) and apply statistical weighting to address variability .
- Reproducibility protocols : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls).
- Mechanistic studies : Use knock-out models or enzyme inhibition assays to confirm target specificity (e.g., dihydrofolate reductase inhibition for antiproliferative effects).
Q. How can structure-activity relationship (SAR) studies elucidate the pharmacophore of this compound?
- Methodological Answer :
- Derivative synthesis : Modify substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl; vary the sulfanyl acetohydrazide chain) .
- Biological testing : Screen derivatives against target enzymes (e.g., COX-2, topoisomerase II) to correlate structural changes with activity.
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and identify critical hydrogen bonds or hydrophobic interactions .
Q. What in vitro assays are suitable for evaluating bioactivity, and how should controls be implemented?
- Methodological Answer :
- Antioxidant assays : DPPH radical scavenging with ascorbic acid as a positive control; normalize activity to Trolox equivalents .
- Cytotoxicity assays : Use MTT/WST-1 on cancer cell lines (e.g., MCF-7) with doxorubicin as a reference. Include solvent-only and untreated controls.
- Enzyme inhibition : Measure IC₅₀ against α-glucosidase or urease, using acarbose or thiourea as standards.
Advanced Methodological Considerations
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., EGFR kinase) in explicit solvent (100 ns trajectories) using GROMACS.
- QSAR modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation.
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at the sulfanyl group) using Schrödinger’s Phase .
Q. What analytical methods quantify trace impurities in synthesized batches of this compound?
- Methodological Answer :
- HPLC-DAD : Use a C18 column (gradient: 0.1% TFA in acetonitrile/water) with a detection limit of 0.1% for related substances.
- GC-MS : Detect volatile byproducts (e.g., residual hydrazine) with a DB-5MS column and electron ionization.
- NMR spiking : Add authentic impurity standards to confirm peak assignments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
